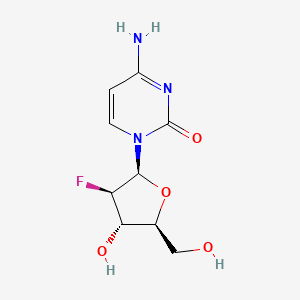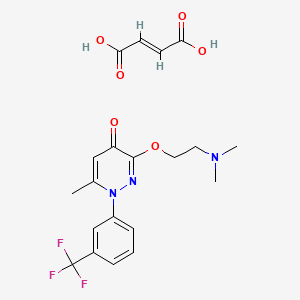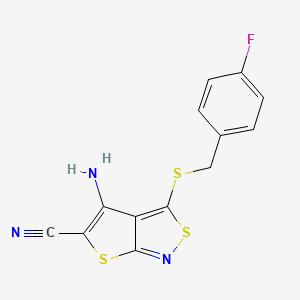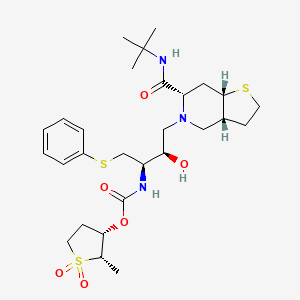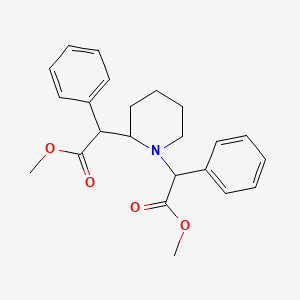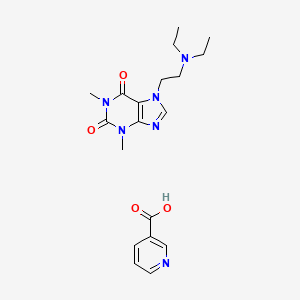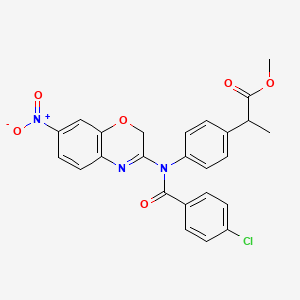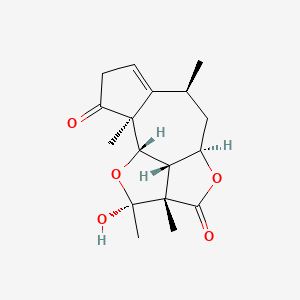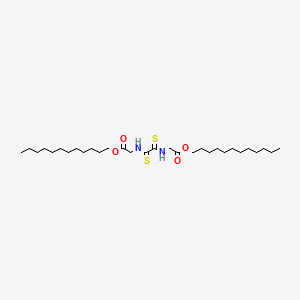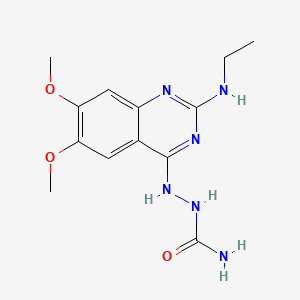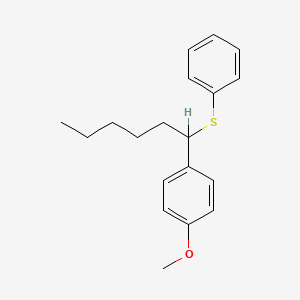
Anisole, p-(1-(phenylthio)hexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anisole, p-(1-(phenylthio)hexyl)- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group attached to a benzene ring, with a phenylthiohexyl substituent at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anisole, p-(1-(phenylthio)hexyl)- typically involves the alkylation of anisole with 1-hexene or 1-hexanol in the presence of a catalyst. For example, the alkylation can be carried out over zeolite H-beta, where anisole reacts with 1-hexene to form a mixture of isomeric alkylates . The reaction conditions, such as temperature and catalyst quantity, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of Anisole, p-(1-(phenylthio)hexyl)- may involve similar alkylation processes, scaled up to meet commercial demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, separation techniques such as distillation and solvent extraction are employed to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions
Anisole, p-(1-(phenylthio)hexyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the benzene ring activates the aromatic system towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenylthiohexyl substituent can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the thioether form.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the phenylthiohexyl substituent is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of Anisole, p-(1-(phenylthio)hexyl)- yields nitro derivatives, while oxidation of the phenylthiohexyl group forms sulfoxides or sulfones.
科学的研究の応用
Anisole, p-(1-(phenylthio)hexyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of Anisole, p-(1-(phenylthio)hexyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The methoxy group enhances the electron density of the benzene ring, facilitating electrophilic attack at the ortho and para positions.
Oxidation and Reduction: The phenylthiohexyl group can undergo redox reactions, influencing the compound’s reactivity and stability.
Nucleophilic Substitution: The presence of electron-donating and electron-withdrawing groups affects the compound’s susceptibility to nucleophilic attack.
類似化合物との比較
Similar Compounds
Anisole (Methoxybenzene): Anisole itself is a simpler compound with a methoxy group attached to a benzene ring.
Phenylthiohexane: This compound contains a phenylthio group attached to a hexane chain, similar to the substituent in Anisole, p-(1-(phenylthio)hexyl)-.
Methoxyphenylthiohexane: A related compound with both methoxy and phenylthiohexyl groups attached to a benzene ring.
Uniqueness
Anisole, p-(1-(phenylthio)hexyl)- is unique due to the combination of its methoxy and phenylthiohexyl substituents, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and research.
特性
CAS番号 |
60702-20-7 |
|---|---|
分子式 |
C19H24OS |
分子量 |
300.5 g/mol |
IUPAC名 |
1-methoxy-4-(1-phenylsulfanylhexyl)benzene |
InChI |
InChI=1S/C19H24OS/c1-3-4-6-11-19(21-18-9-7-5-8-10-18)16-12-14-17(20-2)15-13-16/h5,7-10,12-15,19H,3-4,6,11H2,1-2H3 |
InChIキー |
NYMNGKZIFGYQIE-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


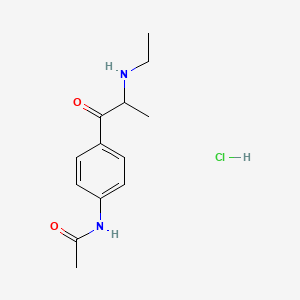
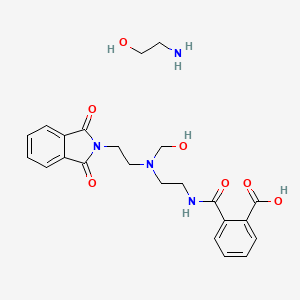
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747198.png)
